3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine
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Overview
Description
3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrido[3,2-e][1,2,4]triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to promote cyclization and formation of the desired heterocyclic structure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyrido[3,2-e][1,2,4]triazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethylamine derivatives.
Scientific Research Applications
3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-e][1,2,4]triazine: Lacks the furan ring but shares the pyrido[3,2-e][1,2,4]triazine core.
Furan-2-ylpyridine: Contains a furan ring fused to a pyridine ring without the triazine moiety.
Uniqueness
3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine is unique due to the combination of the furan ring and the pyrido[3,2-e][1,2,4]triazine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C10H6N4O |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-(furan-2-yl)pyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C10H6N4O/c1-3-7-9(11-5-1)13-14-10(12-7)8-4-2-6-15-8/h1-6H |
InChI Key |
PZWCBYWLTXRMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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